molecular formula C13H14N2O2 B11878076 6-(Butylamino)quinoline-5,8-dione CAS No. 63680-63-7

6-(Butylamino)quinoline-5,8-dione

Cat. No.: B11878076
CAS No.: 63680-63-7
M. Wt: 230.26 g/mol
InChI Key: IUQRFVREMWMGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Butylamino)quinoline-5,8-dione is a quinoline derivative that has garnered interest due to its potential biological and pharmacological activities. The quinoline-5,8-dione scaffold is known for its broad spectrum of activities, including anticancer, antibacterial, antifungal, and antimalarial properties .

Preparation Methods

The synthesis of 6-(Butylamino)quinoline-5,8-dione typically involves the reaction of quinoline-5,8-dione with butylamine. One common method includes the nucleophilic substitution of halogen atoms in quinoline-5,8-dione by butylamine in the presence of a suitable solvent. The reaction conditions often involve heating the reactants in an aprotic solvent like dichloromethane .

Industrial production methods for quinoline derivatives often utilize greener and more sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

6-(Butylamino)quinoline-5,8-dione undergoes various chemical reactions, including:

  • Oxidation

Properties

CAS No.

63680-63-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-(butylamino)quinoline-5,8-dione

InChI

InChI=1S/C13H14N2O2/c1-2-3-6-14-10-8-11(16)12-9(13(10)17)5-4-7-15-12/h4-5,7-8,14H,2-3,6H2,1H3

InChI Key

IUQRFVREMWMGPS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=O)C2=C(C1=O)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.